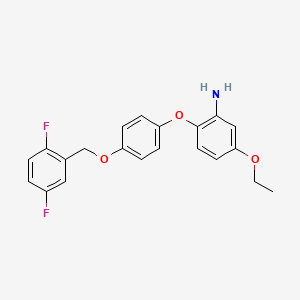

2-(4-((2,5-Difluorobenzyl)oxy)phénoxy)-5-éthoxyaniline

Vue d'ensemble

Description

SEA0400 est un inhibiteur puissant et sélectif de l'échangeur sodium-calcium (NCX). Ce composé a été largement étudié pour sa capacité à moduler l'homéostasie du calcium dans divers types de cellules, y compris les neurones, les astrocytes et les cardiomyocytes. L'échangeur sodium-calcium joue un rôle crucial dans le maintien des niveaux intracellulaires de calcium en échangeant des ions sodium contre des ions calcium à travers la membrane cellulaire. SEA0400 s'est montré prometteur dans diverses applications thérapeutiques, en particulier dans le contexte des maladies cardiovasculaires et de la neuroprotection .

Applications De Recherche Scientifique

Effects on Myocardial Ischemia-Reperfusion Injury

Research indicates that SEA0400 significantly reduces infarct size in models of myocardial ischemia-reperfusion injury. For instance, studies have demonstrated that administration of SEA0400 before reperfusion can decrease infarct volumes in rat hearts subjected to transient middle cerebral artery occlusion, suggesting its protective effects against ischemic damage .

Table 1: Effects of SEA0400 on Myocardial Ischemia-Reperfusion Injury

| Study Reference | Model Used | Concentration | Infarct Size Reduction (%) |

|---|---|---|---|

| Rat heart | 1 µM | Significant reduction observed | |

| Rabbit heart | 0.3 µM | 41.5% reduction | |

| Isolated cardiomyocytes | 1 µM | Reduced cell injury |

Impact on Calcium Handling

SEA0400 has been shown to affect calcium handling in cardiac cells. In isolated canine ventricular myocytes, it effectively blocks both inward and outward NCX currents, leading to alterations in calcium transient dynamics . This modulation can enhance understanding of calcium signaling pathways critical for cardiac function.

Table 2: Effects of SEA0400 on Calcium Transients

| Cell Type | Concentration | Effect on Ca2+ Transients |

|---|---|---|

| Canine ventricular myocytes | 1 µM | Significant inhibition of NCX currents |

| Cultured astrocytes | 5-33 nM | Attenuated Ca2+-induced cell damage |

Neuroprotection

SEA0400 has shown promise in protecting against post-ischemic brain damage. It has been found to reduce the production of reactive oxygen species and prevent cell death in cultured neurons and astrocytes subjected to oxidative stress . This suggests potential applications in treating conditions such as stroke or traumatic brain injury.

Table 3: Neuroprotective Effects of SEA0400

| Study Reference | Model Used | Concentration | Observed Effects |

|---|---|---|---|

| Cultured neurons | 5-33 nM | Reduced reactive oxygen species production | |

| Astrocytes | Varies | Prevented DNA ladder formation |

Case Study: Myocardial Infarction Model

In a study involving isolated rabbit hearts, SEA0400 was administered during ischemic conditions. The results indicated a marked reduction in infarct size compared to untreated controls, demonstrating its potential as a therapeutic agent for acute myocardial infarction .

Case Study: Stroke Model

Another significant study evaluated the effects of SEA0400 on cerebral ischemia models. The compound was shown to significantly reduce infarct volumes and improve neurological outcomes post-ischemia, further supporting its role as a neuroprotective agent .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SEA0400 est synthétisé par un processus chimique en plusieurs étapes. La synthèse commence par la préparation de la structure de base, qui implique la formation d'un cycle benzénique substitué par des groupes éthoxy et difluorophényle. Les étapes clés comprennent :

Formation du cycle benzénique :

Réactions de substitution : Le cycle benzénique subit des réactions de substitution pour introduire les groupes fonctionnels nécessaires, tels que les groupes méthoxy et phénoxy.

Assemblage final : La dernière étape implique le couplage du cycle benzénique substitué avec de l'aniline pour former SEA0400

Méthodes de production industrielle

La production industrielle de SEA0400 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour assurer la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

SEA0400 subit principalement des réactions de substitution en raison de la présence de divers groupes fonctionnels sur son cycle benzénique. Ces réactions comprennent :

Substitution nucléophile : Les groupes méthoxy et phénoxy sur le cycle benzénique peuvent subir des réactions de substitution nucléophile.

Substitution électrophile : Les groupes éthoxy et difluorophényle peuvent participer à des réactions de substitution électrophile

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de SEA0400 comprennent :

Hydroxyde de sodium : Utilisé comme base dans les réactions de substitution nucléophile.

Acide sulfurique : Utilisé comme catalyseur dans les réactions de substitution électrophile.

Solvants organiques : Comme le diméthylsulfoxyde (DMSO) et l'éthanol, utilisés comme milieux réactionnels

Produits principaux

Les produits principaux formés à partir des réactions de SEA0400 comprennent divers dérivés benzéniques substitués, en fonction des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

SEA0400 a une large gamme d'applications de recherche scientifique, notamment :

Recherche cardiovasculaire : SEA0400 est utilisé pour étudier le rôle de l'échangeur sodium-calcium dans la fonction cardiaque et pour développer des thérapies potentielles pour les maladies cardiaques telles que l'arythmie et l'insuffisance cardiaque

Neuroprotection : SEA0400 s'est montré prometteur pour protéger les neurones des lésions ischémiques en modulant l'homéostasie du calcium, ce qui en fait un agent thérapeutique potentiel pour les accidents vasculaires cérébraux et d'autres maladies neurodégénératives

Physiologie cellulaire : SEA0400 est utilisé pour étudier les mécanismes de la signalisation calcique et de l'homéostasie dans divers types de cellules, y compris les neurones, les astrocytes et les cardiomyocytes

Études pharmacologiques : SEA0400 sert de composé outil dans les études pharmacologiques pour comprendre les effets de l'inhibition de l'échangeur sodium-calcium sur les fonctions cellulaires

Mécanisme d'action

SEA0400 exerce ses effets en inhibant sélectivement l'échangeur sodium-calcium. L'échangeur sodium-calcium est un antiport qui pompe les ions calcium hors des cellules tout en faisant entrer les ions sodium dans les cellules. SEA0400 se lie à l'échangeur et le stabilise dans un état inactif, empêchant l'échange d'ions sodium et calcium. Cette inhibition entraîne une réduction des niveaux intracellulaires de calcium, ce qui peut avoir divers effets physiologiques en fonction du type de cellule et du contexte .

Mécanisme D'action

SEA0400 exerts its effects by selectively inhibiting the sodium-calcium exchanger. The sodium-calcium exchanger is an antiporter that pumps calcium ions out of the cells while bringing sodium ions into the cells. SEA0400 binds to the exchanger and stabilizes it in an inactive state, preventing the exchange of sodium and calcium ions. This inhibition leads to a reduction in intracellular calcium levels, which can have various physiological effects depending on the cell type and context .

Comparaison Avec Des Composés Similaires

SEA0400 est souvent comparé à d'autres inhibiteurs de l'échangeur sodium-calcium, tels que KB-R7943. Bien que les deux composés inhibent l'échangeur sodium-calcium, SEA0400 est plus sélectif et plus puissant. Les principales différences comprennent :

Sélectivité : SEA0400 a une sélectivité plus élevée pour l'échangeur sodium-calcium par rapport à KB-R7943.

Mécanisme d'action : SEA0400 stabilise l'échangeur sodium-calcium dans un état inactif, tandis que KB-R7943 a un mécanisme de liaison différent.

Liste des composés similaires

Activité Biologique

SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), a crucial anti-porter that regulates intracellular calcium levels by exchanging Na and Ca. Its biological activity has garnered attention for its potential therapeutic applications, particularly in conditions like ischemia and arrhythmias. This article delves into the mechanisms, effects, and research findings surrounding SEA0400.

SEA0400 binds to the NCX and inhibits its function, particularly in its reverse mode, which is activated during pathological conditions. This inhibition leads to reduced calcium influx, thereby mitigating cellular damage associated with calcium overload.

- Binding Site : SEA0400 occupies a pocket within the transmembrane domain of NCX1, stabilizing it in an inward-facing conformation that prevents ion transport .

- Selectivity : It exhibits high selectivity for NCX over other ion channels and transporters, displaying no significant effects on Ca-ATPase or Na, K-ATPase at concentrations up to 3 µM .

In Vitro Studies

In cultured neurons, astrocytes, and microglia, SEA0400 has demonstrated potent inhibitory effects on NCX with IC50 values ranging from 5 to 33 nM. The compound's activity is significantly higher than that of other NCX inhibitors like KB-R7943 .

- Effect on Calcium Transients : In isolated cardiomyocytes, SEA0400 (1 µM) increased the amplitude of calcium transients in various genetic backgrounds while reducing proarrhythmic spontaneous calcium releases .

In Vivo Studies

SEA0400 has been evaluated in several animal models:

- Cerebral Ischemia : In rat models of cerebral ischemia, administration of SEA0400 at a dose of 3 mg/kg resulted in decreased infarct volume in both the striatum and cerebral cortex, indicating neuroprotective effects .

- Myocardial Infarction : In a rabbit model of myocardial infarction, SEA0400 reduced pacing-induced ventricular premature beats but also displayed proarrhythmic activity under certain conditions .

Case Studies and Clinical Implications

Research indicates that SEA0400 may have significant implications for treating heart failure and atrial fibrillation due to its ability to modulate calcium handling in cardiomyocytes.

Research Findings

Recent studies have elucidated the structural basis for SEA0400's action. It has been shown that the compound stabilizes conformational changes in the NCX that are critical for its inactivation. Allosteric inhibition by SEA0400 is particularly effective under conditions where NCX is overactive, such as during reperfusion injury or heart failure .

Propriétés

IUPAC Name |

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBLPUJDOWYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349269 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223104-29-8 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.